Tetraallylsilane is an organosilicon compound with the formula Si(CH2CH=CH2)4. It is a colorless liquid at room temperature and is soluble in organic solvents. [] TAS serves as a valuable reagent and building block in organic and organometallic synthesis. Its significance stems from the reactivity of the allyl groups, which can undergo various transformations.
Related Compounds
Diallyldimethylsilane
Compound Description: Diallyldimethylsilane is an organosilicon compound with two allyl and two methyl groups attached to a central silicon atom. It serves as a monomer in polymerization reactions . When used with tungsten hexachloride (WCl6) as a catalyst, it produces cis-polypentenamer .
Relevance: Diallyldimethylsilane is structurally similar to tetraallylsilane, with two fewer allyl groups. This difference influences the intrinsic viscosity of the resulting polymers, with diallyldimethylsilane yielding polymers with higher intrinsic viscosities compared to tetraallylsilane when used in conjunction with WCl6.
Monoallyltrimethylsilane
Compound Description: Monoallyltrimethylsilane is another organosilicon compound with a single allyl group and three methyl groups bonded to a silicon atom. It acts as a monomer in polymerization reactions . In the presence of WCl6, it produces cis-polypentenamer with high intrinsic viscosity .
Relevance: Compared to tetraallylsilane, monoallyltrimethylsilane has only one allyl group, leading to a significant difference in the intrinsic viscosities of the resulting cis-polypentenamer polymers. Monoallyltrimethylsilane, when used with the WCl6 catalyst, produces polymers with much higher intrinsic viscosities than those obtained with tetraallylsilane .
Tetra(dichlorocyclopropane)silane
Compound Description: Tetra(dichlorocyclopropane)silane is a silicon compound where each of the four silicon bonds is attached to a dichlorocyclopropane group. It is synthesized by reacting tetraallylsilane with dichlorocarbene (:CCl2) in the presence of a phase-transfer catalyst .
Relevance: Tetra(dichlorocyclopropane)silane is a derivative of tetraallylsilane, formed through the cyclopropanation of the allyl groups. This reaction highlights the susceptibility of the double bonds in tetraallylsilane's allyl groups to addition reactions .
Tetra(cyclopropane)silane
Compound Description: Tetra(cyclopropane)silane is another derivative of tetraallylsilane where each allyl group has undergone cyclopropanation, resulting in a cyclopropane ring attached to the silicon atom. It is synthesized through a modified Simmons-Smith reaction using a zinc-silver couple and diiodomethane .
Relevance: Similar to tetra(dichlorocyclopropane)silane, the synthesis of tetra(cyclopropane)silane demonstrates the reactivity of tetraallylsilane in cyclopropanation reactions. This compound exemplifies another modified derivative of tetraallylsilane achievable through carbenoid additions .
Tetravinylsilane
Compound Description: Tetravinylsilane is a silicon compound with four vinyl groups attached to the central silicon atom. It shows unique ultraviolet absorption properties compared to other vinylsilanes . It is also used in the synthesis of carborane-containing carbosilane dendrimers .
Relevance: Tetravinylsilane is structurally analogous to tetraallylsilane, with the only difference being a shorter carbon chain in the vinyl group compared to the allyl group. This structural similarity results in similar reactivity, particularly in hydrosilylation reactions with carboranylsilanes. This shared reactivity is crucial in synthesizing carborane-containing dendrimers, highlighting a parallel application for both tetravinylsilane and tetraallylsilane .
Triallylphenylsilane
Compound Description: Triallylphenylsilane features three allyl groups and one phenyl group attached to a central silicon atom. This compound serves as a starting material for synthesizing carbosilane dendrimers . Its phenyl group can be converted to a triflate group, enabling further functionalization with nucleophiles.
Relevance: Triallylphenylsilane, while having one less allyl group than tetraallylsilane, shares a key structural feature: the presence of reactive allyl groups. These groups make both compounds suitable building blocks for constructing carbosilane dendrimers. The presence of a phenyl group in triallylphenylsilane provides an additional site for functionalization, showcasing a potential advantage over tetraallylsilane in specific dendrimer syntheses .
Diallyldipropylsilane
Compound Description: Diallyldipropylsilane contains two allyl and two propyl groups attached to a central silicon atom. It exhibits bathochromic shifts in its ultraviolet absorption spectrum as the number of allyl groups increases, similar to the trend observed in tetraallylsilane and other related compounds .
Relevance: Although less structurally similar to tetraallylsilane than diallyldimethylsilane due to the propyl groups, diallyldipropylsilane provides further evidence for the influence of increasing allyl group numbers on ultraviolet absorption properties. This trend, observed across various related compounds, highlights a potential structure-property relationship applicable to tetraallylsilane .
Tetraallylgermane
Compound Description: Tetraallylgermane features four allyl groups bonded to a central germanium atom instead of silicon. This compound undergoes selective cyclozirconation to yield chiral spirogermanes .
Relevance: Tetraallylgermane is a direct analog of tetraallylsilane, with germanium replacing silicon as the central atom. This substitution demonstrates the broader applicability of the allyl-group-containing framework in forming spiro compounds through zirconation reactions. This comparison emphasizes the significance of the allyl groups in these reactions, suggesting a potential avenue for exploring similar reactions with tetraallylsilane .
Synthesis Analysis
Tetraallylsilane can be synthesized through several methods, with one common approach involving the reaction of allyl chloride with silicon in the presence of a suitable reducing agent. The following steps outline a typical synthesis method:
Starting Materials: Allyl chloride and silicon powder are used as primary reactants.
Reaction Conditions: The reaction is typically conducted under an inert atmosphere (such as nitrogen) to prevent oxidation.
Catalysts: A catalyst like lithium aluminum hydride may be used to facilitate the reaction.
Temperature and Time: The reaction usually occurs at elevated temperatures (around 100-200 °C) for several hours, depending on the specific conditions and desired yield.
In laboratory settings, tetraallylsilane can also be obtained through rearrangement reactions when treated with iodine, leading to mono- or di-rearranged products depending on the stoichiometry of iodine used.
Molecular Structure Analysis
Bond Angles: The Si-C bond angles are approximately 109.5°, consistent with tetrahedral geometry.
Spectroscopic Data: Infrared spectroscopy shows characteristic absorption bands corresponding to C-H stretching and bending vibrations, while nuclear magnetic resonance spectroscopy provides insights into the environment of hydrogen atoms within the allyl groups.
Chemical Reactions Analysis
Tetraallylsilane participates in various chemical reactions, including:
Rearrangement Reactions: When treated with iodine, tetraallylsilane can undergo rearrangement to form different products based on the amount of iodine used:
Mono-rearrangement: Achieved with one equivalent of iodine, resulting in a selective product.
Di-rearrangement: Observed with two equivalents of iodine, leading to a different set of products.
Electrophilic Substitution Reactions: The presence of multiple allyl groups allows tetraallylsilane to act as a nucleophile in reactions with electrophiles, facilitated by Lewis acids.
Cross-Coupling Reactions: Tetraallylsilane can also be utilized in cross-coupling reactions involving palladium catalysts, which allow for the formation of more complex organic structures.
Mechanism of Action
The mechanism by which tetraallylsilane reacts can vary significantly based on the specific reaction conditions and reagents involved:
In rearrangement reactions, iodine acts as an electrophile that interacts with the π-bonds of the allyl groups. This interaction leads to carbocation stabilization and subsequent rearrangements.
In electrophilic substitutions, the silicon atom's electron-withdrawing nature enhances the nucleophilicity of the allyl groups, facilitating their attack on electrophiles.
The detailed mechanistic pathways often involve several transition states and intermediates, which can be elucidated using computational chemistry methods or kinetic studies.
Physical and Chemical Properties Analysis
Tetraallylsilane exhibits several important physical and chemical properties:
Boiling Point: Approximately 91 °C at 10 mmHg.
Density: 0.8314 g/cm³.
Flash Point: 77 °C (171 °F).
Solubility: Generally soluble in organic solvents such as dichloromethane but less soluble in water due to its hydrophobic nature.
These properties make tetraallylsilane suitable for various applications in organic synthesis and materials science.
Applications
Tetraallylsilane finds diverse applications in scientific research and industry:
Synthesis of Dendrimers: It serves as a building block for dendrimer synthesis due to its multiple reactive sites.
Polymer Chemistry: Used as a precursor for creating silicon-based polymers and composites.
Organic Synthesis: Acts as an intermediate in various organic transformations, including cross-coupling reactions and rearrangements that lead to complex molecular architectures.
Material Science: Its unique properties make it useful in developing new materials with specific functionalities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Brivanib alaninate is the L-alanine prodrug form of brivanib, a VEGF receptor 2 (VEGFR2) and FGF receptor 1 (FGFR1) inhibitor. Brivanib alaninate (3 mg/kg per day) reduces hepatic angiogenesis and VEGF, TGF-β1, CD31, and phosphorylated VEGFR2 and FGFR levels in a bile duct-ligated rat model of cirrhosis. It reduces tumor growth in an L2987 non-small cell lung cancer mouse xenograft model, exhibiting 97% tumor growth inhibition when administered at a dose of 107 mg/kg. Brivanib alaninate is the alaninate ester of a vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor with potential antineoplastic activity. Brivanib strongly binds to and inhibits VEGFR2, a tyrosine kinase receptor expressed almost exclusively on vascular endothelial cells; inhibition of VEGFR2 may result in inhibition of tumor angiogenesis, inhibition of tumor cell growth, and tumor regression.
Roflumilast is a benzamide obtained by formal condensation of the carboxy group of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with the amino group of 3,5-dichloropyridin-4-amine. Used for treatment of bronchial asthma and chronic obstructive pulmonary disease. It has a role as a phosphodiesterase IV inhibitor and an anti-asthmatic drug. It is a member of benzamides, a chloropyridine, an aromatic ether, an organofluorine compound and a member of cyclopropanes. Roflumilast is a highly selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is a major cyclic-3',5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium. The resultant increase in intracellular cAMP induced by roflumilast's inhibition of PDE4 is thought to mediate its disease-modifying effects, although its precise mechanism of action has yet to be elucidated. The oral formulation of roflumilast is indicated to manage chronic obstructive pulmonary disease. It was first approved by the EMA in July 2010, and by the FDA in January 2018. Roflumilast topical cream is indicated to treat plaque psoriasis. The cream formulation was first approved by the FDA in July 2022 and by Health Canada in April 2023. On December 15, 2023, the FDA approved a new topical foam formulation of roflumilast for the treatment of seborrheic dermatitis in patients aged 9 years and older. Roflumilast is a Phosphodiesterase 4 Inhibitor. The mechanism of action of roflumilast is as a Phosphodiesterase 4 Inhibitor. Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE-4) that has unique antiinflammatory activity and is used to treat and prevent exacerbations of chronic obstructive pulmonary disease (COPD). Roflumilast has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury. Roflumilast is an orally available, long-acting inhibitor of phosphodiesterase (PDE) type 4 (PDE4), with anti-inflammatory and potential antineoplastic activities. Upon administration, roflumilast and its active metabolite roflumilast N-oxide selectively and competitively bind to and inhibit PDE4, which leads to an increase of both intracellular levels of cyclic-3',5'-adenosine monophosphate (cAMP) and cAMP-mediated signaling. cAMP prevents phosphorylation of spleen tyrosine kinase (SYK) and abrogates activation of the PI3K/AKT/mTOR signaling pathway, which may result in the induction of apoptosis. PDE4, a member of the PDE superfamily that hydrolyses cAMP and 3',5'-cyclic guanosine monophosphate (cGMP) to their inactive 5' monophosphates, is upregulated in a variety of cancers and may contribute to chemoresistance; it also plays a key role in inflammation, especially in inflammatory airway diseases.
CC-1088 is an analog of thalidomide with potential antineoplastic activity that belongs to the functional class of agents called selective cytokine inhibitory drugs (SelCIDs). SelCIDs inhibit phosphodiesterase-4 (PDE 4), an enzyme involved in tumor necrosis factor alpha (TNF alpha) production. CC-1088 inhibits production of the cytokines vascular endothelial growth factor (VEGF) (a pro-angiogenic factor) and interleukin-6 (IL-6).
Mometasone furoate is a 2-furoate ester, a steroid ester, an 11beta-hydroxy steroid, a 20-oxo steroid, an organochlorine compound and a 3-oxo-Delta(1),Delta(4)-steroid. It has a role as an anti-inflammatory drug and an anti-allergic agent. It is functionally related to a mometasone. Mometasone furoate is a corticosteroid drug that can be used for the treatment of asthma, rhinitis, and certain skin conditions. It has a glucocorticoid receptor binding affinity 22 times stronger than [dexamethasone] and higher than many other corticosteroids as well. Mometasone furoate is formulated as a dry powder inhaler, nasal spray, and ointment for its different indications. Mometasone Furoate is the furoate ester form of mometasone, a synthetic topical glucocorticoid receptor (GR) agonist with anti-inflammatory, anti-pruritic and vasoconstrictive properties. Upon administration, mometasone binds to cytoplasmic GRs and subsequently activates GR-mediated gene expression. This results in the synthesis of certain anti-inflammatory proteins, while inhibiting the synthesis of certain inflammatory mediators. Specifically, mometasone appears to induce phospholipase A2 inhibitory proteins, thereby controlling the release of the inflammatory precursor arachidonic acid from phospholipid membrane by phospholipase A2. A pregnadienediol derivative ANTI-ALLERGIC AGENT and ANTI-INFLAMMATORY AGENT that is used in the management of ASTHMA and ALLERGIC RHINITIS. It is also used as a topical treatment for skin disorders. See also: Mometasone (has active moiety); Formoterol fumarate; mometasone furoate (component of); Florfenicol; Mometasone furoate; Terbinafine (component of) ... View More ...
TH-302 is a novel cancer therapeutic specifically activated under the low oxygen or "hypoxic" conditions typical of solid tumor cancer cells. TH-302 is a nitroimidazole-linked prodrug of a brominated derivative of an isophosphoramide mustard previously used in cancer drugs such as ifosfamide, cyclophosphamide, and glufosfamide. TH-302 has been shown, in preclinical studies, to be both efficacious and well tolerated. Evofosfamide is a hypoxia-activated prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM) conjugated with 2-nitroimidazole, with potential antineoplastic activity. When exposed to hypoxic conditions, such as those found in hypoxic tumors, the 2-nitroimidazole moiety of evofosfamide is reduced. This releases the DNA-alkylating Br-IPM moiety, which introduces intra- and inter-strand DNA crosslinks in nearby cells; the crosslinks inhibit both DNA replication and cell division, and may lead to apoptosis of cells in the tumor. The inactive form of the prodrug is stable under normoxic conditions, which may limit systemic toxicity.
Quinacrine is a member of the class of acridines that is acridine substituted by a chloro group at position 6, a methoxy group at position 2 and a [5-(diethylamino)pentan-2-yl]nitrilo group at position 9. It has a role as an antimalarial and an EC 1.8.1.12 (trypanothione-disulfide reductase) inhibitor. It is a member of acridines, an organochlorine compound, an aromatic ether and a tertiary amino compound. It derives from a hydride of an acridine. An acridine derivative formerly widely used as an antimalarial but superseded by chloroquine in recent years. It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions. It is used in cell biological experiments as an inhibitor of phospholipase A2. Mepacrine (also known as quinacrine and atabrine) is an acridine derivative initially used in the therapy and prevention of malaria and later as an antiprotozoal and immunomodulatory agent. Mepacrine causes a yellowing of the sclera that is not due to liver injury, but also can cause serum enzyme elevations during therapy (particularly in high doses) and has been linked to rare instances of clinically apparent acute liver injury which can be severe and has resulted in fatalities. Quinacrine Hydrochloride is the dihydrochloride salt of the 9-aminoacridine derivative quinacrine with potential antineoplastic and antiparasitic activities. Quinacrine may inhibit the transcription and activity of both basal and inducible nuclear factor-kappaB (NF-kappaB), which may result in the induction of tumor suppressor p53 transcription, the restoration of p53-dependent apoptotic pathways, and tumor cell apoptosis. Continuous NF-kappaB signaling, present in many tumors and in chronic inflammatory processes, promotes the expression of antiapoptotic proteins and cytokines while downregulating the expression of proapoptotic proteins, such as p53.
Silibinin is a flavonolignan isolated from milk thistle, Silybum marianum, that has been shown to exhibit antioxidant and antineoplastic activities. It has a role as an antioxidant, an antineoplastic agent, a hepatoprotective agent and a plant metabolite. It is a flavonolignan, a polyphenol, an aromatic ether, a benzodioxine and a secondary alpha-hydroxy ketone. Silibinin is the major active constituent of silymarin, a standardized extract of the milk thistle seeds, containing a mixture of flavonolignans consisting of silibinin, isosilibinin, silicristin, silidianin and others. Silibinin is presented as a mixture of two diastereomers, silybin A and silybin B, which are found in an approximately equimolar ratio. Both in vitro and animal research suggest that silibinin has hepatoprotective (antihepatotoxic) properties that protect liver cells against toxins. Silibinin has also demonstrated in vitro anti-cancer effects against human prostate adenocarcinoma cells, estrogen-dependent and -independent human breast carcinoma cells, human ectocervical carcinoma cells, human colon cancer cells, and both small and nonsmall human lung carcinoma cells. Silibinin is a natural product found in Aspergillus iizukae, Silybum eburneum, and other organisms with data available. Silymarin is a mixture of flavonolignans isolated from the milk thistle plant Silybum marianum. Silymarin may act as an antioxidant, protecting hepatic cells from chemotherapy-related free radical damage. This agent may also promote the growth of new hepatic cells. (NCI04) The major active component of silymarin flavonoids extracted from seeds of the MILK THISTLE, Silybum marianum; it is used in the treatment of HEPATITIS; LIVER CIRRHOSIS; and CHEMICAL AND DRUG INDUCED LIVER INJURY, and has antineoplastic activity; silybins A and B are diastereomers.